molecular formula C18H14N2O2 B491406 3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 313684-22-9

3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B491406
CAS No.: 313684-22-9
M. Wt: 290.3g/mol
InChI Key: DTIGPJBXPGIKMS-UHFFFAOYSA-N
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Description

3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the class of naphthoquinoline derivatives This compound is characterized by its unique structure, which includes a naphthoquinoline core with methyl and methylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of suitable aniline precursors through reactions such as the Skraup reaction or the Doebner-Miller synthesis. These reactions involve the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted naphthoquinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS No. 313684-22-9) is a complex organic compound belonging to the class of naphthoquinoline derivatives. This compound is notable for its unique molecular structure and potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological activities.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₁₈H₁₄N₂O₂
Molecular Weight290.316 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point502.3 ± 50.0 °C
Flash Point257.6 ± 30.1 °C
LogP0.16

Anticancer Activity

Research has indicated that naphthoquinoline derivatives exhibit significant anticancer properties. The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects against cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study investigated the cytotoxic effects of several naphthoquinone derivatives on MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis effectively. Specifically, derivatives with methylamino substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Mechanism of Action : The mechanism through which this compound exerts its anticancer effects includes the induction of DNA damage and apoptosis in cancer cells. The ability to influence the expression levels of drug resistance-related genes was also noted, suggesting potential applications in overcoming multidrug resistance .

Antimicrobial Activity

In addition to anticancer properties, naphthoquinoline derivatives have been explored for their antimicrobial activities.

Research Findings

A series of studies have indicated that compounds similar to this compound demonstrate significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds were tested against various bacterial strains with promising results indicating inhibition of bacterial growth at low concentrations.
  • Antifungal Activity : Similar derivatives have shown effectiveness against fungal pathogens, suggesting a broad-spectrum potential for these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence and position of substituents on the naphthoquinoline core significantly influence biological activity:

  • Methyl Substituents : The introduction of methyl groups at specific positions enhances both cytotoxicity and selectivity towards cancer cells.
  • Amino Groups : The presence of amino substituents has been linked to increased antimicrobial activity .

Properties

IUPAC Name

14-methyl-16-(methylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-19-16-15-10-6-3-4-7-11(10)17(21)12-8-5-9-13(14(12)15)20(2)18(16)22/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIGPJBXPGIKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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